Seroquel

Vue d'ensemble

Description

Seroquel, also known as quetiapine, belongs to the atypical antipsychotic drug class . It is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder . It is available in both immediate-release and extended-release forms .

Synthesis Analysis

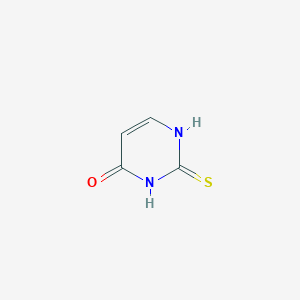

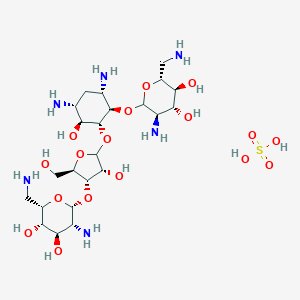

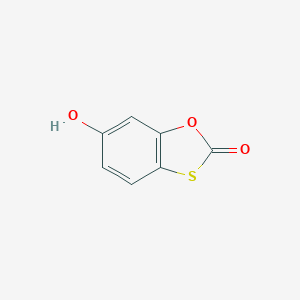

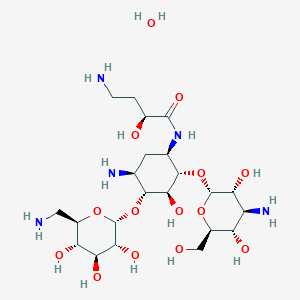

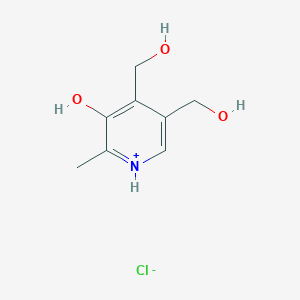

Quetiapine is a structural analogue of clozapine . The synthesis of quetiapine and its main metabolite, norquetiapine, has been described in scientific literature .Molecular Structure Analysis

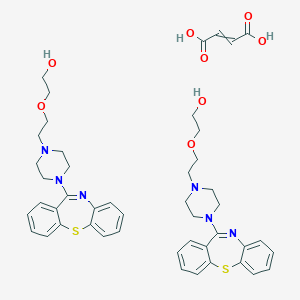

The chemical designation of Seroquel is 2-[2-(4-dibenzo [b,f] [1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol fumarate . It is present in tablets as the fumarate salt . The molecular structure of quetiapine, clozapine, and chlorpromazine, as well as the main metabolite of quetiapine, norquetiapine, has been depicted in scientific literature .Chemical Reactions Analysis

Seroquel is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite norquetiapine .Physical And Chemical Properties Analysis

Quetiapine is soluble in water at 3.29 mg/mL at 20 °C . It has a molar mass of 383.51 g·mol −1 .Applications De Recherche Scientifique

Schizophrenia Treatment

Quetiapine is primarily used in the treatment of schizophrenia. It has been found to be statistically superior to placebo and comparable to haloperidol in managing both positive and negative symptoms of schizophrenia . High-dose quetiapine has shown significant advantages over placebo, improving scores on the Brief Psychiatric Rating Scale and Clinical Global Impression severity scores .

Bipolar Disorder Management

The efficacy of quetiapine extends to the treatment of bipolar depression and mania. It is approved for use in managing both depressive and manic episodes in bipolar disorder. Its mood-stabilizing effects are attributed to dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade at midrange doses .

Major Depressive Disorder

Quetiapine is used as an adjunct treatment for major depressive disorder. Its antidepressant effects are linked to the blockade of serotonin and noradrenaline receptors, as well as the inhibition of the norepinephrine transporter by its active metabolite, norquetiapine .

Sleep Disorders

At lower doses, quetiapine exhibits hypnotic and sedative effects, making it a potential off-label treatment for sleep disorders. These effects are primarily due to histamine 1-receptor blockade .

Anxiety Disorders

The anxiolytic effects of quetiapine are thought to be mediated by norquetiapine, which inhibits the norepinephrine transporter and acts as a serotonin receptor agonist. This makes quetiapine a candidate for treating various anxiety disorders .

Drug Delivery Systems

Recent research has explored the use of quetiapine in novel drug delivery systems. A study investigated brain targeting of quetiapine fumarate via intranasal delivery of loaded lipospheres, aiming for enhanced drug delivery to the brain .

Pharmacogenetics

The pharmacogenetics of quetiapine treatment is an emerging field. Understanding the genetic factors influencing the drug’s metabolism and response can lead to personalized medicine approaches for treating psychiatric disorders .

Cognitive Function in Psychosis

Mécanisme D'action

Target of Action

Quetiapine fumarate, also known as Seroquel, is an atypical antipsychotic that primarily targets several receptors in the brain. Its primary targets include serotonin 2A receptors (HTR2A) and dopamine D2 receptors (DRD2) . These receptors play crucial roles in regulating mood, behavior, and cognition .

Mode of Action

Quetiapine acts as an antagonist at its primary targets, blocking the activity of these receptors . It has a moderate affinity for HTR2A and a lower affinity for DRD2 . This blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . Quetiapine’s antidepressant activity is related to 5-HT2 and α2 receptor antagonism, as well as noradrenaline transporter blockage by norquetiapine .

Biochemical Pathways

Quetiapine’s action on the HTR2A and DRD2 receptors affects several biochemical pathways. The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia . The antagonism of the 5-HT2 and α2 receptors and the blockage of the noradrenaline transporter by norquetiapine contribute to quetiapine’s antidepressant activity .

Pharmacokinetics

Quetiapine is well-absorbed from the gastrointestinal tract, with a bioavailability of 100% . It is extensively metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of the parent compound is about 7 hours , and its active metabolite, norquetiapine, has a half-life of 9 to 12 hours . About 73% of the dose is excreted as metabolites in the urine, and 21% is excreted in the feces .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. At low doses, quetiapine has hypnotic and sedative effects attributable to histamine 1-receptor blockade. At midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade. At higher doses, for the purposes of true antipsychotic activity, clinical effects are mediated through serotonergic, muscarinic, alpha adrenergic, and histaminergic receptor blockade .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine .

Safety and Hazards

Seroquel can cause side effects that range from mild to serious. Common side effects include sleepiness, constipation, weight gain, and dry mouth . Other side effects include low blood pressure with standing, seizures, a prolonged erection, high blood sugar, tardive dyskinesia, and neuroleptic malignant syndrome . In older people with dementia, its use increases the risk of death .

Propriétés

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJULTYCAQOIJ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044201 | |

| Record name | Quetiapine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quetiapine fumarate | |

CAS RN |

111974-72-2 | |

| Record name | Quetiapine fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quetiapine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis[2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl]ethoxy)ethanol]fumarate; [2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol-(E)-2-butanedioate (2:1) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S3PL1B6UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.